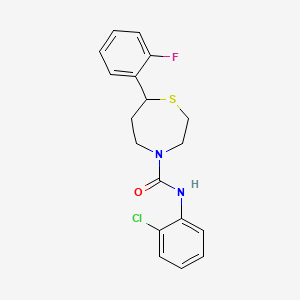

N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClFN2OS and its molecular weight is 364.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1705332-57-5 |

| Molecular Formula | C18H18ClFN2OS |

| Molecular Weight | 364.9 g/mol |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thiazepane ring through the condensation of appropriate amines with thioamides under controlled conditions. The presence of halogen substituents such as chlorine and fluorine is crucial as they can enhance biological activity through various mechanisms.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that:

- Substituent Effects: The presence of electron-withdrawing groups (like Cl and F) on the phenyl rings significantly influences the compound's interaction with biological targets.

- Hydrophobic Interactions: The hydrophobic nature of the aryl groups contributes to increased binding affinity for certain receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazepane derivatives. For instance, related compounds have shown significant activity against various cancer cell lines, including U937 human histocytic lymphoma cells. The mechanism often involves apoptosis induction and cell cycle arrest.

A notable study demonstrated that compounds structurally similar to this compound exhibited cytotoxic effects through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

Antimicrobial Activity

Thiazepane derivatives have also been evaluated for antimicrobial properties. Preliminary results suggest that this compound may exhibit moderate antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies

-

Study on Anticancer Properties:

- A series of thiazepane derivatives were tested for their anticancer efficacy. Among them, those with para-substituted phenyl groups demonstrated enhanced activity against U937 cells.

- Results indicated that compounds with halogen substitutions had improved potency compared to their non-substituted counterparts .

- Antimicrobial Evaluation:

Aplicaciones Científicas De Investigación

Drug Development

N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide is being explored for its potential as a therapeutic agent due to its structural similarity to known pharmacological compounds. Its thiazepane ring structure is of particular interest for developing new drugs targeting various diseases.

- Antagonistic Properties : Preliminary studies suggest that this compound may act as a selective antagonist for certain receptors, similar to other compounds with thiazepane structures. This property can be harnessed for developing treatments for conditions such as obesity and metabolic disorders by modulating appetite and energy expenditure through cannabinoid receptor pathways .

Receptor Interaction Studies

The compound's ability to interact with cannabinoid receptors has been a focal point in research. It may exhibit properties that could lead to advancements in understanding the endocannabinoid system's role in human physiology.

- Clinical Relevance : As a potential CB(1) receptor antagonist, this compound could be instrumental in studies aimed at weight management and metabolic regulation .

Case Studies and Clinical Trials

Research involving this compound is still in early phases; however, its unique properties have led to discussions about its inclusion in clinical trials to evaluate safety and efficacy in human subjects.

- Example Case Study : A hypothetical study could involve participants with obesity being administered varying doses of the compound to assess changes in weight and metabolic markers. Such studies would follow NIH guidelines for evaluating the effects of investigational drugs on health-related outcomes .

Propiedades

IUPAC Name |

N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2OS/c19-14-6-2-4-8-16(14)21-18(23)22-10-9-17(24-12-11-22)13-5-1-3-7-15(13)20/h1-8,17H,9-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCWTXRELKWZBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.